15-(3,4-dichlorophenyl)pentadecanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-(3,4-dichlorophenyl)pentadecanoic acid is a chemical compound with the molecular formula C21H32Cl2O2 and a molecular weight of 387.38 g/mol . It is also known by its synonyms, such as benzenepentadecanoic acid, 3,4-dichloro . This compound is characterized by the presence of a dichlorophenyl group attached to a pentadecanoic acid chain.
Mechanism of Action
Target of Action
It is known that pentadecanoic acid (c15:0), a related compound, has broad activities relevant to protecting cardiometabolic, immune, and liver health .
Mode of Action
Pentadecanoic acid (c15:0) is known to activate ampk and inhibit mtor, both of which are core components of the human longevity pathway .
Biochemical Pathways
Pentadecanoic acid (c15:0) has been shown to have dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems .
Result of Action
Pentadecanoic acid (c15:0) has been shown to have dose-dependent and clinically relevant activities across numerous human cell-based systems .
Action Environment
These studies suggest potential roles in cardiometabolic, immune, and liver health, as well as in longevity pathways
Preparation Methods
The synthesis of 15-(3,4-dichlorophenyl)pentadecanoic acid typically involves the reaction of 3,4-dichlorobenzene with pentadecanoic acid under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
15-(3,4-dichlorophenyl)pentadecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichlorophenyl group to a phenyl group or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
15-(3,4-dichlorophenyl)pentadecanoic acid has several scientific research applications, including:
Comparison with Similar Compounds
15-(3,4-dichlorophenyl)pentadecanoic acid can be compared with other similar compounds, such as:
3,4-dichlorophenylacetic acid: This compound has a shorter carbon chain and different chemical properties.
3,4-dichlorophenylbutyric acid: Similar to the above, but with a four-carbon chain.
3,4-dichlorophenylhexanoic acid: This compound has a six-carbon chain and different reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
15-(3,4-dichlorophenyl)pentadecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32Cl2O2/c22-19-16-15-18(17-20(19)23)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(24)25/h15-17H,1-14H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSQGGGVGFUGIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCCCCCCCCCCCC(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371104 |
Source
|
Record name | 15-(3,4-dichlorophenyl)pentadecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116409-73-5 |
Source
|
Record name | 15-(3,4-dichlorophenyl)pentadecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15-(3,4-Dichlorophenyl)pentadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.